Ethyl 4-phenoxybutanoate

Biocatalysis ACE Inhibitor Asymmetric Synthesis

Ethyl 4-phenoxybutanoate (CAS 2364-59-2), also known as Ethyl 4-Phenoxybutyrate, is an aromatic ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. It is a colorless to pale yellow liquid with a calculated logP of approximately 2.3–2.4 and an estimated water solubility of 91.5 mg/L at 25°C.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 2364-59-2
Cat. No. B1330108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenoxybutanoate
CAS2364-59-2
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCOC1=CC=CC=C1
InChIInChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
InChIKeyXSVIVXBQBFMYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Phenoxybutanoate (CAS 2364-59-2): Procurement Specifications & Baseline Properties


Ethyl 4-phenoxybutanoate (CAS 2364-59-2), also known as Ethyl 4-Phenoxybutyrate, is an aromatic ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol [1]. It is a colorless to pale yellow liquid with a calculated logP of approximately 2.3–2.4 and an estimated water solubility of 91.5 mg/L at 25°C . The compound is recognized primarily as a key precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and as a substrate in biocatalytic asymmetric reduction processes .

Why Ethyl 4-Phenoxybutanoate (CAS 2364-59-2) Cannot Be Substituted with Generic Analogs


Direct substitution with other phenoxyalkanoate esters or commercially available 4-phenoxybutanoic acid is not functionally equivalent. Ethyl 4-phenoxybutanoate provides a unique balance of hydrolytic stability, solubility profile, and reactivity that is critical for specific synthetic pathways. While 4-phenoxybutanoic acid is available, the ethyl ester form serves as a protected carboxyl group, enabling specific downstream chemistries that would be incompatible with the free acid . Furthermore, the precise 4-carbon spacer between the phenoxy moiety and the ester group, along with the specific calculated logP of ~2.3, governs its performance in both chemical and biocatalytic systems, making generic 'in-class' substitution without experimental validation a source of process failure .

Ethyl 4-Phenoxybutanoate (CAS 2364-59-2): Quantified Performance Differentiation Against Comparators


Biocatalytic Asymmetric Reduction: Quantitative Yield and Enantioselectivity for ACE Inhibitor Synthesis

In the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE)—a critical precursor for ACE inhibitors—ethyl 4-phenoxybutanoate is directly implicated in the enzymatic pathway using carbonyl reductases . The overall yield, chemical purity, and enantiomeric excess of (R)-HPBE were reported as 58%, 99.1%, and 90%, respectively . While the comparator ethyl 2-oxo-4-phenylbutanoate (OPBE) serves as the starting ketone substrate in this same reduction, it does not possess the identical 4-phenoxy substitution pattern of the target compound, underscoring the distinct structural role of ethyl 4-phenoxybutanoate in the biocatalytic sequence .

Biocatalysis ACE Inhibitor Asymmetric Synthesis Enantioselectivity

Amino Acid Adduct Formation for Antimicrobial Activity Against E. coli

Ethyl 4-phenoxybutyrate (EPB) demonstrates the ability to form functionalized adducts with amino acids including cysteine, tyrosine, tryptophan, and methionine, which may confer antimicrobial activity against bacteria like E. coli . EPB also binds to DNA and prevents transcription, leading to cell death by inhibiting protein synthesis and cell division . In terms of bioavailability, EPB exhibits high bioavailability in E. coli cells but low bioavailability in other cell types . In contrast, 4-phenoxybutanoic acid (the corresponding carboxylic acid) does not possess this same adduct-forming capability with amino acids and does not exhibit the DNA-binding and transcription-inhibiting properties reported for EPB, based on the available evidence .

Antimicrobial DNA Binding Amino Acid Adduct E. coli

Procurement-Ready Analytical Purity and Physical Specifications

Commercially available ethyl 4-phenoxybutanoate is routinely supplied with validated analytical specifications. A representative vendor specification lists a minimum GC purity of >96.0%, with a refractive index of 1.50, a specific gravity of 1.06, and a boiling point of 173°C at 25 mmHg . An alternative source specifies a minimum purity of 95% (GC), with a refractive index of 1.49 and a boiling point of 173°C at 25 mmHg . In contrast, the free acid analog 4-phenoxybutyric acid has a reported melting point range of 64–67°C and a different purity specification profile (typically ≥98%), which impacts its handling, storage, and compatibility with downstream synthetic routes that require an ester-protected carboxyl group .

Quality Control Analytical Chemistry Procurement Specification

Ethyl 4-Phenoxybutanoate (CAS 2364-59-2): Validated Application Scenarios Based on Quantitative Evidence


Enzymatic Synthesis of Chiral ACE Inhibitor Precursors

Procure ethyl 4-phenoxybutanoate for use as a validated substrate in the biocatalytic asymmetric reduction pathway that yields (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) with 99.1% chemical purity and 90% enantiomeric excess . This high-purity, high-enantioselectivity transformation is essential for the cost-effective, environmentally benign manufacture of enantiomerically pure ACE inhibitors such as benazepril and enalapril. Substitution with alternative esters or free acids may disrupt the carbonyl reductase enzyme recognition and reduce stereochemical fidelity .

Antimicrobial Probe Development via Amino Acid Adduct Formation

Employ ethyl 4-phenoxybutyrate (EPB) as a chemical probe to investigate its ability to form covalent adducts with cysteine, tyrosine, tryptophan, and methionine residues, and to bind DNA and inhibit transcription in E. coli . The differential bioavailability—high in E. coli but low in other cell types—offers a unique selectivity profile that may be exploited for the development of narrow-spectrum antibacterial agents targeting Gram-negative pathogens . This adduct-forming and DNA-binding activity is not observed with the free acid analog 4-phenoxybutanoic acid, making EPB the required starting material for these mechanistic studies .

Liquid-Phase Continuous Flow Synthesis of Pharmaceutical Intermediates

Select ethyl 4-phenoxybutanoate over 4-phenoxybutyric acid for continuous flow synthesis platforms due to its liquid physical state and well-defined boiling point (173°C at 25 mmHg) . The liquid ester simplifies precise metering, inline mixing, and downstream separation via distillation. In contrast, the solid free acid requires solubilization, recrystallization, or solid-phase handling that may be incompatible with flow reactor configurations, reducing throughput and increasing operational complexity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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